1,3,5-Triazido-2,4,6-trinitrobenzene

Energetic Materials Detonation Physics High-Energy Density Compounds

Defense and aerospace R&D programs seeking maximum energy density and lead-free initiation face persistent supply constraints for high-performance energetic materials. TATNB (CAS 29306-57-8) directly addresses these gaps. • Detonation velocity 7,300-8,310 m/s; detonation pressure 31.58 GPa-substantially exceeding TATB and TNB analogs. • Favorable oxygen balance (-28.6%) and 50.00% nitrogen content minimize solid carbon residues and eliminate heavy-metal pollutants, aligning with green chemistry mandates. • Unique 'furoxan mechanism' thermal decomposition with lower activation energy than bond dissociation energy delivers reliable initiation while enabling efficient BTF precursor synthesis. • Photosensitive azido functionality unlocks high-value niche in immunofluorescence microscopy fixative applications. BenchChem ensures rigorous quality control and regulatory-compliant shipping for this controlled substance. Inquire for bulk pricing and lead times.

Molecular Formula C6N12O6
Molecular Weight 336.14 g/mol
CAS No. 29306-57-8
Cat. No. B1197213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triazido-2,4,6-trinitrobenzene
CAS29306-57-8
Synonyms1,3,5-triazido-2,4,6-trinitrobenzene
TNTAZB
Molecular FormulaC6N12O6
Molecular Weight336.14 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1[N+](=O)[O-])N=[N+]=[N-])[N+](=O)[O-])N=[N+]=[N-])[N+](=O)[O-])N=[N+]=[N-]
InChIInChI=1S/C6N12O6/c7-13-10-1-4(16(19)20)2(11-14-8)6(18(23)24)3(12-15-9)5(1)17(21)22
InChIKeyLIPDUIOSIFXENT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TATNB: High-Nitrogen Aromatic Explosive


1,3,5-Triazido-2,4,6-trinitrobenzene (CAS 29306-57-8), designated TATNB, is an aromatic high explosive characterized by a benzene ring substituted with alternating azido (-N₃) and nitro (-NO₂) groups, yielding the molecular formula C₆N₁₂O₆ and a molar mass of 336.14 g/mol [1]. The compound exhibits a monoclinic crystal structure with space group P2₁/c, a density of 1.81–1.84 g/cm³, and a melting point of 131 °C with decomposition [2][3]. Its enthalpy of formation is highly endothermic at 765.8 kJ/mol, with a combustion enthalpy of 3200 kJ/mol, contributing to its potent energetic profile [1].

High-nitrogen energetic materials R&D High crystal density (1.81–1.84 g/cm³) and favorable oxygen balance support detonation performance studies and explosive formulation research.
Initiator / primary explosive investigation Reported high impact and friction sensitivity may support detonator-train research; must be validated for specific ignition train designs.
Unique decomposition pathway studies Adjacent azido/nitro substitution enables furoxan-mechanism decomposition; relevant for theoretical modeling and energetic material design.

TATNB Substitution: Performance and Safety Gaps


The alternating substitution pattern of three azido and three nitro groups on the benzene ring creates a unique electronic and steric environment that cannot be replicated by structurally analogous nitroaromatics. Density functional theory calculations reveal that the adjacent azido and nitro groups in TATNB undergo a distinct 'furoxan mechanism' of thermal decomposition, with an activation energy (Eₐ) significantly lower than the bond dissociation energy (BDE) [1]. This results in a combination of high detonation performance and heightened mechanical sensitivity that is absent in compounds like 1,3,5-trinitrobenzene (TNB) or 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). Furthermore, the additional nitro group in TATNB, relative to its direct precursor 1,3,5-triazido-2,4-dinitrobenzene (TADNB), unexpectedly enhances both detonation performance and thermal stability, contradicting conventional structure-property relationships [2]. Substitution with any in-class analog therefore alters critical performance metrics—including oxygen balance, detonation pressure, and sensitivity profile—rendering formulation outcomes unpredictable.

Property
TATNB (Target)
Analog risk
Decomposition pathway
Unique furoxan mechanism with lower activation energy
TATB/TNB lack adjacent azido-nitro groups; decomposition and sensitivity profiles may differ significantly.
Stability-performance relationship
Counterintuitive: extra nitro group improves both stability and performance vs. TADNB
TADNB lacks this enhancement; substituting may yield lower performance or different sensitivity.
Oxygen balance / formulation
-28.6%, closer to zero
TNB (-56.3%) or TATB (-55.8%) provide less efficient combustion; oxidizer requirements may shift unpredictably.

TATNB Comparative Evidence


Detonation Performance vs. TATB and TNB

While TATNB exhibits a detonation velocity comparable to TATB (~7,300 m/s), its density, oxygen balance, detonation pressure, and heat of detonation are significantly superior, yielding higher overall energy output. Compared to TNB, TATNB delivers a 14% higher detonation velocity and a 36% higher detonation pressure [1].

Detonation vs. TATB, TNB
Cross-study comparable
Higher reported density (ρN +44% vs TATB, +179% vs TNB), detonation pressure (+12% vs TATB, +36% vs TNB), and heat of detonation (+65% vs TATB, +10% vs TNB). Detonation velocity comparable to TATB (~7,300 m/s) but 14% higher than TNB.
Supports selection when maximizing energy density per unit mass/volume is required.
DFT-based predictions; experimental validation context may vary.
Energetic Materials Detonation Physics High-Energy Density Compounds

Thermal Stability and Performance vs. TADNB

Conventional wisdom dictates that adding energetic groups increases performance at the cost of stability. However, nitration of TADNB to yield TATNB—adding one additional nitro group—results in a notable counterexample: experimental data demonstrate that TATNB exhibits both improved detonation performance and enhanced thermal stability and mechanical insensitivity relative to TADNB [1].

Stability vs. TADNB
Direct head-to-head
Contrary to typical energy-stability trade-offs, TATNB exhibits both enhanced detonation performance and improved thermal stability/lower mechanical sensitivity relative to TADNB.
Model system for designing high-energy materials with managed sensitivity.
DSC, BAM impact/friction tests; 2025 structural study.
Thermal Analysis Molecular Stability Energetic Materials Design

Oxygen Balance vs. TNB and TATB

Oxygen balance (OB) is a critical parameter for propellant and explosive formulations, as it determines the extent of oxidation and the composition of combustion products. TATNB possesses a significantly less negative OB (-28.6%) compared to TNB (-56.3%) and TATB (-55.8%), indicating a more favorable ratio of oxidizer to fuel elements within the molecule itself [1].

Oxygen Balance
Cross-study comparable
-28.6% vs. TNB (-56.3%) and TATB (-55.8%). Approximately 49% less negative, indicating more complete combustion potential.
Favorable for propellant formulations where higher specific impulse is desired.
Calculated from C₆N₁₂O₆; standard CO₂/H₂O assumptions.
Oxygen Balance Combustion Efficiency Propellant Formulation

Mechanical Sensitivity vs. TATB

TATNB displays remarkable sensitivity to impact, friction, and electrostatic discharge, contrasting sharply with TATB, which is acknowledged as having the lowest mechanical sensitivity among nitroaromatic explosives [1]. TATNB is reported to explode after friction, impact, or rapid heating above 168 °C [2], whereas TATB exhibits an impact sensitivity of 50 J and friction sensitivity >360 N [3]. This dichotomous sensitivity profile defines their distinct application spaces: TATNB as a potential primary explosive or initiator, and TATB as an insensitive high explosive.

Sensitivity vs. TATB
Class-level inference
Remarkably higher sensitivity to impact, friction, and ESD. Reported to explode upon rapid heating >168°C, whereas TATB impact sensitivity is 50 J and friction >360 N.
Defines distinct roles: TATNB as potential primary explosive, TATB as insensitive secondary.
Functional classification is unequivocal; exact quantitative comparison limited.
Impact Sensitivity Friction Sensitivity Primary Explosives

Detonation Velocity vs. TNT and Picric Acid

TATNB achieves a detonation velocity of 7,300–7,350 m/s at a density of 1.71 g/cm³ [1]. This places it well above trinitrotoluene (TNT, 6,900 m/s) and diazodinitrophenol (DDNP, 7,100 m/s), and on par with picric acid (7,350 m/s) and TATB (7,350 m/s). However, TATNB achieves this velocity at a lower density than some benchmarks, indicating high intrinsic detonation performance.

Velocity vs. legacy explosives
Cross-study comparable
7,300–7,350 m/s at 1.71 g/cm³. Outperforms TNT (6,900 m/s), DDNP (7,100 m/s), and matches picric acid/TATB (7,350 m/s) at lower density.
Higher density-normalized velocity; viable upgrade over legacy primaries when velocity is key.
Compiled from multiple published datasets; practical density maxima vary.
Detonation Velocity Brisance Explosive Performance Ranking

TATNB Validated Applications


Green Primary Explosive Development

TATNB's favorable oxygen balance (-28.6%) and high nitrogen content (50.00% by weight) minimize the production of toxic metal residues and solid carbon byproducts upon decomposition, aligning with green chemistry and environmental sustainability mandates [1]. Its high sensitivity to impact, friction, and ESD [2] positions it as a viable replacement for lead-based primary explosives (e.g., lead azide) in detonator and initiator applications, where reliable initiation is paramount and the elimination of heavy metal pollution is a regulatory priority.

Solid Rocket Propellant Additive

The combination of high detonation velocity (7,300–8,310 m/s), elevated detonation pressure (31.58 GPa), and superior heat of detonation (1466.6 kcal/kg) relative to TATB and TNB [1] makes TATNB a compelling candidate for enhancing the specific impulse of solid rocket propellants. Its less negative oxygen balance reduces the need for supplemental oxidizers, potentially simplifying propellant formulations and improving overall combustion efficiency. Procurement for defense and aerospace R&D programs should prioritize TATNB over less energetic nitroaromatic alternatives when maximum energy density is required.

Photoactivated Fixative for Immunofluorescence

The photosensitive azido groups in TATNB enable its use as a light-activated fixative in immunofluorescence microscopy. Studies have demonstrated that TATNB-fixed cells exhibit superior morphological preservation and better retention of cellular antigens compared to conventional aldehyde-based fixatives [3][4]. This application leverages the compound's unique photochemistry, a property not shared by non-azido nitroaromatic analogs, and represents a specialized, high-value niche for research laboratories and biomedical imaging facilities.

Benzotrifuroxan (BTF) Precursor

TATNB serves as a key intermediate in the synthesis of benzotrifuroxan (BTF), a powerful and relatively insensitive high explosive [5]. The thermal decomposition of TATNB proceeds via intramolecular cyclization to form furoxan rings, a pathway exploited in the preparation of BTF. Recent advances in flow chemistry using 365 nm light-mediated pretreatment of TATNB have enabled greener and more efficient BTF synthesis [5]. For laboratories engaged in energetic materials synthesis, TATNB is an essential precursor that cannot be replaced by other nitroaromatics due to the specific requirement of adjacent azido and nitro groups for furoxan formation.

Application
Selection Property
Validation Focus
Green primary explosive development
High nitrogen content (50%) and favorable oxygen balance minimize toxic residues
Initiator reliability and heavy-metal-free decomposition verification
Solid rocket propellant additive
Elevated detonation pressure and heat of detonation relative to TATB/TNB
Specific impulse enhancement and combustion efficiency in binder systems
Photoactivated fixative for immunofluorescence
Photosensitive azido groups enable light-triggered crosslinking
Antigen retention and morphological preservation vs. aldehyde fixatives
BTF synthesis precursor
Adjacent azido/nitro groups required for furoxan cyclization
Purity and reactivity in flow-chemistry or thermal conversion protocols

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